molecular formula C11H10O3 B020747 Methyl 2-oxo-1-indanecarboxylate CAS No. 104620-34-0

Methyl 2-oxo-1-indanecarboxylate

Cat. No.: B020747
CAS No.: 104620-34-0
M. Wt: 190.19 g/mol
InChI Key: RWSYHHRDYRDVQL-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-indanecarboxylate (CAS 104620-34-0) is a high-purity organic compound featuring a fused indane ring system functionalized with both a methyl ester and a ketone group. This structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Applications & Research Value This compound is primarily used as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Its molecular framework, which incorporates two different carbonyl groups, allows for versatile chemical transformations. Researchers can selectively modify the ester and ketone functional groups, enabling the construction of more complex molecular architectures. This is particularly relevant in the synthesis of indole derivatives and other nitrogen-containing heterocycles, which are prevalent moieties in numerous biologically active alkaloids and pharmaceuticals. Specifications & Handling • CAS Number: 104620-34-0 • Molecular Formula: C 11 H 10 O 3 • Molecular Weight: 190.20 g/mol • Purity: ≥97% • Physical Form: Off-white to light yellow solid • Melting Point: 65-69 °C (lit.) • Storage: Store at 2-8°C. This compound is moisture-sensitive and should be kept in a tightly closed container under an inert atmosphere. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYHHRDYRDVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447208
Record name Methyl 2-oxo-1-indanecarboxylate
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104620-34-0
Record name Methyl 2-oxo-1-indanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxo-1-indanecarboxylate
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Historical Context of Research and Discovery

The foundational chemistry of 1-indanones, the structural class to which methyl 2-oxo-1-indanecarboxylate belongs, dates back to the early 20th century. beilstein-journals.org The synthesis of the 1-indanone (B140024) core is often achieved through intramolecular cyclization reactions, such as the Friedel-Crafts acylation of 3-arylpropionic acids. beilstein-journals.org

Significance As an Organic Building Block in Advanced Synthesis

Established Synthetic Routes to this compound

Reaction of Indane Methyl Formate with Hydrogen Peroxide

Information regarding the synthesis of this compound through the reaction of indane methyl formate with hydrogen peroxide is not extensively detailed in the provided search results. While patents mention the use of peroxides like t-butylhydroperoxide in related syntheses, a specific protocol for this exact transformation is not available. google.com

Acylation of 1-Indanone (B140024) with Dimethyl Carbonate

A prominent and well-documented method for preparing this compound is the acylation of 1-indanone using dimethyl carbonate. chemicalbook.com This reaction is a type of Claisen condensation, where an enolate formed from 1-indanone attacks the electrophilic carbonyl carbon of dimethyl carbonate. chemicalbook.comwuxibiology.com

Sodium hydride (NaH) is a commonly employed strong base in this synthesis to deprotonate the α-carbon of 1-indanone, thereby generating the necessary enolate nucleophile. chemicalbook.comorgsyn.org The reaction is typically performed under an inert atmosphere, such as argon, to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture. chemicalbook.com

Anhydrous tetrahydrofuran (THF) is a frequently used solvent for this reaction. chemicalbook.comorgsyn.org Its ability to dissolve the reactants and its inertness under the basic reaction conditions make it a suitable medium. chemicalbook.com The use of an anhydrous solvent is crucial to prevent the quenching of the sodium hydride and the enolate intermediate. orgsyn.org

The reaction is often initiated at room temperature with the addition of sodium hydride to a solution of 1-indanone and dimethyl carbonate in THF. chemicalbook.com Subsequently, the mixture is heated to reflux to drive the reaction to completion. chemicalbook.com Reaction progress can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the reaction is quenched with water and acidified, typically with hydrochloric acid. chemicalbook.com The product is then extracted with an organic solvent, such as ethyl acetate (B1210297), and purified. chemicalbook.com Optimization of reaction time and temperature can lead to high yields, with some procedures reporting yields as high as 99%. chemicalbook.com

Table 1: Reaction Parameters for the Acylation of 1-Indanone with Dimethyl Carbonate

Parameter Conditions
Base Sodium Hydride (NaH)
Solvent Tetrahydrofuran (THF)
Atmosphere Inert (e.g., Argon)
Temperature Room temperature to reflux
Reaction Time ~2 hours
Workup Acidification and extraction

| Reported Yield | Up to 99% chemicalbook.com |

Multi-step Reaction Processes

This compound can also be synthesized as part of multi-step reaction sequences. One such approach involves an intramolecular Claisen condensation, specifically a Dieckmann cyclization. libretexts.org In this type of reaction, a diester is treated with a base to form a cyclic β-keto ester. libretexts.org For instance, a suitably substituted benzoic acid derivative could be converted to a diester and then cyclized to form the indanone ring system with the desired keto-ester functionality. nih.gov These multi-step processes allow for the construction of the indanone core from acyclic precursors and can be adapted to produce a variety of substituted derivatives. nih.govsyrris.jpyoutube.com

Another multi-step approach could involve the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a derivative of 3-arylpropionic acid, to form the indanone ring, followed by functionalization at the 2-position to introduce the methyl carboxylate group. nih.gov

Advanced Synthetic Approaches and Innovations

The synthesis of complex molecules like this compound is continually evolving, driven by the need for efficiency, selectivity, and sustainability. Advanced approaches move beyond classical methods to employ novel technologies and catalytic systems that offer significant advantages.

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. These methodologies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. By utilizing microwave energy, chemical transformations can often be completed in minutes rather than hours, frequently under solvent-free conditions. mdpi.com This technique involves the direct heating of reactants through the interaction of microwaves with polar molecules, leading to a rapid and uniform temperature increase throughout the reaction mixture.

In the synthesis of various heterocyclic compounds, microwave irradiation has been shown to be highly efficient. For instance, the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and acetonedicarboxylates was achieved in excellent yields through a one-pot, microwave-assisted acid catalysis. nih.gov Similarly, palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat reactant mixture to microwave irradiation, resulting in excellent yields. mdpi.com These examples underscore the potential of microwave techniques to create complex molecular structures efficiently.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours to daysMinutes
Energy ConsumptionHigh (bulk heating)Low (targeted heating)
YieldModerate to GoodGood to Excellent nih.gov
Solvent UseOften requires high-boiling solventsCan often be performed neat (solvent-free) mdpi.com

Mechanochemistry induces chemical reactions through the direct application of mechanical energy, such as grinding or milling, often in the absence of a solvent. nih.gov This approach, historically associated with mortar and pestle techniques and now more commonly performed using high-energy ball mills, can lead to faster reactions, different product selectivities, and access to compounds that are difficult to obtain from solution-based chemistry. nih.govrsc.org

The benefits of mechanochemistry align strongly with the goals of green chemistry. By operating in the solid state, it drastically reduces or eliminates the use of volatile organic solvents, which constitute the majority of waste in synthetic processes. nih.gov A general procedure for mechanochemical synthesis involves vibrating the solid reactants in a stainless steel jar with a steel ball at a high frequency. nih.gov This method has been successfully applied to the synthesis of primary amides from esters, demonstrating significantly shorter reaction times (e.g., 90 minutes vs. 24 hours) and milder conditions compared to traditional heating methods. nih.gov

Table 2: Advantages of Mechanochemical Synthesis

AdvantageDescription
Solvent-Free ConditionsReduces pollution and waste from volatile organic solvents. nih.gov
Energy EfficiencyDirect absorption of mechanical energy is often more efficient than thermal heating. nih.gov
Accelerated ReactionsHigh concentration of reactants in the solid state can lead to dramatically shorter reaction times. nih.gov
Novel ReactivityCan lead to different product outcomes compared to solution-phase reactions. nih.gov

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry promotes the replacement of hazardous and volatile organic compounds (VOCs) with safer, more sustainable alternatives. nih.gov Bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are prominent examples of such alternatives. nih.govresearchgate.net

Table 3: Comparison of Conventional and Green Solvents

SolventTypeKey Properties
Toluene, DichloromethaneConventional (VOC)Toxic, volatile, petroleum-based. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)GreenBio-based, lower volatility than THF, low water solubility. nih.govresearchgate.net
Cyclopentyl Methyl Ether (CPME)GreenHigh stability, easy to use, cost-effective alternative to other ethers. nih.govresearchgate.net
Deep Eutectic Solvents (DES)GreenLow vapor pressure, low flammability, often biodegradable. researchgate.net

For chiral molecules like this compound, which contains a stereocenter at the C1 position, controlling the three-dimensional arrangement of atoms is crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is vital in fields like pharmaceuticals where different enantiomers can have vastly different biological activities.

Organocatalytic asymmetric conjugate addition is a powerful strategy for constructing chiral molecules with high enantioselectivity. rsc.org This method uses small, metal-free organic molecules (organocatalysts) to catalyze the addition of a nucleophile to an electron-deficient double bond, such as in a Michael reaction. rsc.orgamanote.com The catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Various organocatalysts, such as bifunctional thioureas or amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for these transformations. rsc.orgorganic-chemistry.org For example, DBU has been shown to catalyze a cascade sequence involving a 1,4-conjugate addition of water to an intermediate, followed by isomerization and an intramolecular oxa-Michael addition to produce flavanones in very good yields. organic-chemistry.org Similarly, bifunctional thioureas have been employed in the asymmetric 1,6-addition of pyrazol-5-ones to provide chiral heterocycles with high enantioselectivities (up to 94% ee). rsc.org These methodologies provide a direct and efficient route to enantiomerically enriched products that are valuable synthetic building blocks.

Table 4: Hypothetical Outcome of an Organocatalytic Asymmetric Conjugate Addition

ParameterNon-Catalytic ReactionOrganocatalytic Reaction
ProductRacemic Mixture (50:50 of enantiomers)Enantiomerically Enriched Product
YieldGoodGood to Excellent organic-chemistry.org
Enantiomeric Excess (ee)0%Typically >80% rsc.org
ConditionsMay require harsh reagentsOften proceeds under mild conditions organic-chemistry.org

Asymmetric Synthesis and Enantioselective Routes

Organocatalytic Asymmetric Conjugate Addition
Mechanism of Enantioselectivity

The enantioselectivity imparted by Cinchona alkaloid derivatives stems from their ability to form a well-defined chiral environment around the reacting molecules. In many reactions, these catalysts function in a bifunctional manner. The basic tertiary amine of the quinuclidine core can deprotonate a pro-nucleophile, while the hydroxyl group (or a modified functional group at that position, like a thiourea) can activate the electrophile through hydrogen bonding. nih.gov

This dual activation brings the reactants into close proximity within a chiral pocket, where one face of the prochiral substrate is sterically shielded. For example, in the conjugate addition of a nucleophile to an enone, the catalyst can form an iminium ion with the enone, while simultaneously hydrogen-bonding to the nucleophile. nih.gov This ternary complex orients the nucleophile for a facial-selective attack on the iminium ion. The specific enantiomer produced is determined by which alkaloid is used (e.g., quinine vs. its pseudo-enantiomer quinidine), as they present mirror-image chiral environments. nih.gov Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the transition state structures and understand the catalyst-substrate interactions that lead to the observed enantioselectivity. nih.gov

Substrate Scope and Limitations

The application of Cinchona alkaloid-catalyzed reactions is extensive, covering a wide range of substrates and reaction types. They have been successfully used in the asymmetric synthesis of various compounds, including α-amino acids, pyrazolines, and chromenes. researchgate.netnih.govnih.gov The substrate scope for these reactions is generally broad, tolerating a variety of functional groups on both the nucleophile and the electrophile. nih.govnih.gov

However, there are limitations. The enantioselectivity and yield can be highly dependent on the specific structures of the substrates and the catalyst. For instance, in the synthesis of axially chiral biaryldiols, the electronic nature of the substituents on the aromatic rings can influence the outcome. nih.gov Similarly, in the synthesis of 2-isoxazolines, the steric bulk of the substituents can significantly impact the yield and enantioselectivity. chemrxiv.org In some cases, high catalyst loadings and long reaction times may be necessary to achieve satisfactory results. chemrxiv.org Furthermore, while both enantiomers of a product can often be accessed by using the pseudo-enantiomeric pair of alkaloids (quinine/quinidine or cinchonidine/cinchonine), the efficiency and selectivity may not be identical for both catalysts. nih.gov

Catalytic Enantioselective Fluorination of Derivatives

The introduction of fluorine into organic molecules can significantly alter their biological properties. Asymmetric fluorination to create chiral fluorine-containing compounds is a field of great interest.

Pybox-Eu(III) Catalytic Systems

A highly effective method for the enantioselective fluorination of alkyl 1-oxo-indanecarboxylates involves the use of a catalytic system composed of Europium(III) triflate [Eu(OTf)3] and a chiral pybox (pyridine-bis(oxazoline)) ligand. mdpi.comnih.gov This system has demonstrated the ability to produce α-fluoro derivatives in high yields and with excellent enantioselectivities (up to 96% ee). mdpi.com The reaction typically employs N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source and is conducted under mild conditions. mdpi.comresearchgate.net The choice of the metal and the ligand is crucial for the success of the reaction, with the Eu(III)-pybox combination proving to be superior to other lanthanide-based systems in terms of selectivity. mdpi.com

Proposed Stereochemical Mechanisms (e.g., Enolate Blockage)

The proposed mechanism for the enantioselectivity observed with the Pybox-Eu(III) system involves the formation of a chiral Lewis acid complex. This complex coordinates to the β-keto ester substrate, forming a rigid, chelated enolate. The chiral ligand effectively blocks one of the prochiral faces of the enolate, leaving the other face exposed to attack by the electrophilic fluorinating agent (NFSI). researchgate.net The steric hindrance provided by the ligand dictates the trajectory of the incoming electrophile, thus ensuring a highly enantioselective fluorination. mdpi.com The enantiomeric excess of the product has been shown to be dependent on the steric hindrance of the ester group in the substrate, with bulkier esters generally leading to higher selectivity. mdpi.com The commercial availability of both enantiomers of the pybox ligand allows for the selective synthesis of either enantiomer of the fluorinated product. researchgate.net

Phase-Transfer Catalysis for Asymmetric Induction

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.net In asymmetric PTC, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, is used to ferry one of the reactants across the phase boundary. researchgate.netnih.govdntb.gov.ua This process generates a chiral ion pair, within which the asymmetric reaction occurs. nih.govdntb.gov.ua

The design of the chiral catalyst is critical for achieving high enantioselectivity. Catalysts are designed to form a well-defined, sterically hindered chiral environment around the ion pair, which directs the subsequent reaction with an electrophile. nih.govdntb.gov.ua This methodology has been successfully applied to a variety of asymmetric transformations, including alkylations, Michael additions, and epoxidations. researchgate.netnih.govdntb.gov.ua Bifunctional phase-transfer catalysts, which contain an additional hydrogen-bond donor group like a urea (B33335) or thiourea (B124793), have been developed to further enhance enantioselectivity by providing secondary interactions that help to organize the transition state. nih.gov This strategy offers a practical and reliable approach for the synthesis of a wide range of valuable, optically active compounds. nih.govdntb.gov.ua

Table of Research Findings on Catalytic Enantioselective Fluorination

Catalyst SystemSubstrateFluorinating AgentKey FindingsEnantiomeric Excess (ee)Reference
Pybox-Eu(III)Alkyl 1-oxo-indanecarboxylatesNFSIHighly enantioselective fluorination under mild conditions.Up to 96% mdpi.com
(S,R)-ind-pybox-Eu(III)tert-butyl 1-oxo-indanecarboxylateNFSIExcellent enantioselectivity achieved at -30 °C.96% mdpi.com
(S,R)-ind-pybox-Eu(III)adamantan-1-yl 1-oxo-2-indanecarboxylateNFSISlightly lower ee compared to tert-butyl ester.90% mdpi.com
ind-pybox-La(III)Methyl and Ethyl 1-oxo-indanecarboxylateNFSIModerate enantioselectivity.63-64% mdpi.com

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds via the Dieckmann condensation, a well-established reaction mechanism in organic synthesis. pw.livemasterorganicchemistry.com This intramolecular cyclization of a suitable diester, such as a dimethyl 2-phenylbutanedioate derivative, leads to the formation of the five-membered indanone ring system. pw.livewikipedia.org

Reaction Mechanism Elucidation (e.g., 1,2-shift mechanisms)

The established mechanism for the Dieckmann condensation does not involve a 1,2-shift. Instead, it proceeds through a series of well-defined steps:

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts an acidic α-proton from one of the ester groups of the starting diester. This deprotonation results in the formation of a resonance-stabilized enolate ion. fiveable.menumberanalytics.comnih.gov

Intramolecular Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. fiveable.menih.gov This intramolecular cyclization step results in the formation of a cyclic tetrahedral intermediate. nih.gov

Elimination: The tetrahedral intermediate is unstable and collapses, expelling the alkoxide leaving group (e.g., methoxide) to reform the carbonyl group and yield the cyclic β-keto ester, this compound. numberanalytics.comnih.gov

Deprotonation of the β-keto ester: The resulting β-keto ester is more acidic than the starting ester, and it is subsequently deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and helps to drive the reaction equilibrium towards the product. youtube.com

Protonation: A final acidic workup step is required to protonate the enolate of the β-keto ester and yield the final neutral product. youtube.com

Based on extensive literature searches, a 1,2-shift mechanism is not a recognized or reported pathway for the formation of this compound via the Dieckmann condensation. The reaction consistently follows the established nucleophilic acyl substitution pathway.

Role of Intermediates and Transition States

The key intermediates in the formation of this compound are the enolate ion and the cyclic tetrahedral intermediate .

Enolate Ion: The formation of the enolate is the initial and crucial step. Its stability, which is influenced by the solvent and the nature of the base, plays a significant role in the reaction's feasibility. fiveable.menih.gov

Cyclic Tetrahedral Intermediate: This short-lived intermediate is formed during the intramolecular cyclization. Its stability and the ease of its formation are influenced by the ring strain of the forming cyclic system. The formation of five-membered rings, such as the indanone core of the target molecule, is sterically and thermodynamically favorable. wikipedia.org

The transition states in the Dieckmann condensation are associated with each step of the reaction. The transition state for the intramolecular nucleophilic attack is of particular importance as it dictates the stereochemical outcome of the reaction when chiral centers are present. Computational studies on analogous systems suggest that the transition state for the cyclization step involves a specific geometric arrangement of the reacting groups to minimize steric hindrance and favor the formation of the five-membered ring.

A proposed transition state for the intramolecular cyclization would involve the approach of the enolate carbon to the carbonyl carbon of the second ester group, with the atoms arranging to accommodate the forming five-membered ring.

Kinetic Studies and Reaction Rate Determination

The rate of the Dieckmann condensation is influenced by several factors, including:

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can effectively solvate the cation of the base without strongly solvating the enolate, thus increasing its nucleophilicity. numberanalytics.com

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced with the potential for side reactions. numberanalytics.com

Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the precursor diester can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbons, thereby affecting the reaction rate.

The following table provides a qualitative overview of how different factors can affect the reaction rate, based on general knowledge of the Dieckmann condensation.

FactorChangeEffect on Reaction RateRationale
Base Strength IncreasingIncreasesFaster deprotonation to form the enolate. numberanalytics.comnih.gov
Solvent Polarity Aprotic > ProticIncreasesLess solvation of the enolate, increasing its nucleophilicity. numberanalytics.com
Temperature IncreasingIncreasesProvides more energy to overcome the activation barrier. numberanalytics.com
Concentration IncreasingIncreasesHigher probability of molecular collisions.

Due to the lack of specific kinetic data for this compound, a detailed quantitative analysis of its formation rate cannot be provided at this time.

Electrophilic and Nucleophilic Reactions

The chemical behavior of this compound is dictated by its key functional groups. The carbonyl group is susceptible to nucleophilic attack, while the enolizable α-hydrogen facilitates electrophilic reactions.

The carbonyl carbon is electrophilic and can react with a wide range of nucleophiles. masterorganicchemistry.com This addition reaction transforms the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The rate and reversibility of this addition depend on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like hydrides and organometallic reagents lead to irreversible additions, whereas weaker nucleophiles like alcohols and cyanide result in reversible reactions. masterorganicchemistry.com

The presence of two electron-withdrawing groups (the ketone and the ester) makes the α-hydrogen at the C-1 position acidic, enabling the formation of a stable enolate ion in the presence of a base. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Electrophilic Reactions:

Alkylation: The enolate of this compound can be alkylated by treatment with an alkyl halide in an SN2 reaction. This is a common strategy for introducing alkyl groups at the α-position of ketones and esters. researchgate.net For instance, cyclic β-keto esters like ethyl 2-oxocyclohexanecarboxylate can be efficiently alkylated and subsequently decarboxylated to yield 2-substituted cyclohexanones. researchgate.net

Halogenation: In the presence of an acid catalyst, ketones can be halogenated at the α-position. The acid facilitates the formation of an enol, which then acts as the nucleophile, reacting with a halogen like bromine. nih.gov

Nucleophilic Reactions:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as this compound, in the presence of a weak base. nih.govmdpi.com The product is typically an α,β-unsaturated dicarbonyl compound. nih.gov The use of a catalyst like boric acid can make this reaction efficient, with high yields and easy product purification.

Michael Addition: The enolate of this compound can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.orgnih.gov This conjugate addition is a widely used method for forming 1,5-dicarbonyl compounds. rsc.org

The reactivity of the indane ring system can be influenced by substituents. For example, a chloro-substituent on the aromatic ring can affect the electrophilicity of the carbonyl group and the rates of nucleophilic substitution reactions. researchgate.net

Derivatization Strategies

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of complex heterocyclic structures.

Synthesis of Spiro-2(3H)-furanones

An efficient method for the asymmetric synthesis of spiro-2(3H)-furanones involves the phase-transfer-catalyzed alkynylation of cyclic β-keto esters with hypervalent iodine reagents. nih.gov This methodology can be applied to this compound to produce spiro[furan-2,3'-indoline] derivatives. mdpi.comnih.gov The reaction proceeds through the formation of an enolate, which then attacks the alkynylating agent. Subsequent cyclization leads to the spirocyclic furanone structure. The use of a chiral phase-transfer catalyst allows for high enantioselectivity in this transformation. nih.gov

A plausible mechanism for the synthesis of 2′,5-dioxo-5H-spiro[furan-2,3′-indoline]-3-carboxylate derivatives involves the initial formation of an intermediate via the reaction of an aniline (B41778) with diethyl acetylenedicarboxylate. This intermediate then undergoes a nucleophilic reaction with a protonated indoline-2,3-dione, followed by cyclization and elimination to yield the final spiro compound. nih.gov

ReactantsCatalystProductYieldReference
Cyclic β-keto ester, Hypervalent iodine reagentPhase-transfer catalystSpiro-2(3H)-furanoneHigh nih.gov
Isatin derivatives, Anilines, Diethyl acetylenedicarboxylateIonic liquidSpiro[furan-2,3′-indoline]-3-carboxylateGood nih.gov
Anilines, Aldehydes/Isatin, Diethyl acetylenedicarboxylatePolyether sulfone sulfamic acidFuran-2-ones and Spiro[furan-2,3ʹ-indoline] derivatives85-97% mdpi.com

Preparation of Functionalized Indane Derivatives

The indane skeleton can be functionalized through various synthetic strategies. Classical Friedel-Crafts acylation can be used to form the indanone core, which can then be further modified. For example, alkylation of the indanone at the C-3 position with bromoacetic acid can introduce an acetic acid side chain. mdpi.com

Copper-catalyzed intramolecular annulation of 2-bromobenzaldehyde (B122850) derivatives bearing pre-installed side chains provides a regioselective route to 3-hydroxy-1-indanone (B1295786) intermediates, which can be subsequently oxidized to the corresponding ketone. mdpi.com This method offers high yields and mild reaction conditions. mdpi.com

The reactivity of the enolate of this compound can be exploited to introduce various functional groups at the C-1 and C-3 positions, leading to a wide range of functionalized indane derivatives.

Formation of Pyrimidine (B1678525) Derivatives from Related Compounds

Indane-1,3-dione, a related compound, is a key starting material for the synthesis of pyrimidine-fused derivatives. nih.govresearchgate.net A three-component reaction of 1,3-indanedione, an aromatic aldehyde, and 6-aminopyrimidin-2,4(1H,3H)-dione in the presence of a catalyst like choline (B1196258) hydroxide (B78521) in water can regioselectively produce indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-(3H,5H,11H)-triones in high yields. acs.org This method is environmentally friendly due to the use of water as a solvent and a recyclable catalyst. acs.org

The general procedure for synthesizing pyrimidine derivatives of indane-1,3-dione involves reacting the starting materials, pouring the mixture into cold water, neutralizing with acid, and recrystallizing the resulting solid from ethanol. researchgate.net

Starting MaterialsCatalyst/ConditionsProductYieldReference
1,3-Indanedione, Aromatic aldehyde, 6-Aminopyrimidin-2,4(1H,3H)-dioneCholine hydroxide, WaterIndeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6-(3H,5H,11H)-trioneHigh acs.org
Indane-1,3-dione derivativesEthanol, Neutralization with acidPyrimidine derivatives of indane-1,3-dione70-83% researchgate.net

Synthesis of Quinoline-3-carboxamides and Analogues

The Friedländer annulation is a straightforward method for synthesizing poly-substituted quinolines from a 2-aminobenzaldehyde (B1207257) and a ketone. This approach has been utilized to prepare indeno[1,2-b]quinoline derivatives. For instance, the reaction of 2-aminobenzaldehyde with 1,3-indandione (B147059) can produce 11H-indeno[1,2-b]quinolin-11-one in high yield.

A simple method for the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine (B81030) or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. mdpi.comacs.org This method offers reduced reaction times and excellent product yields. mdpi.comacs.org

New substituted indeno[1,2-b]quinoline-6-carboxamides have been prepared from methyl 2-amino-3-formylbenzoate through a novel Friedlander synthesis, demonstrating significant cytotoxic potency in preclinical studies. nih.gov

Synthesis of Pyrazolopyridine Derivatives

Indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-ones can be synthesized via a three-component reaction between indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles. researchgate.net This green process provides access to pyrazolo-fused 4-azafluorenones. researchgate.net

An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridine (B1195680) derivatives involves the cross-dehydrogenative coupling of β-ketoesters with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. This approach is versatile and environmentally friendly.

Catalytic Transformations Involving this compound

The reactivity of this compound is significantly influenced by its β-ketoester functionality. This structural motif, characterized by both nucleophilic (at the α-carbon) and electrophilic sites, makes it a versatile substrate in a variety of catalytic transformations designed to construct complex molecular architectures. acs.org Catalytic methods, particularly those achieving high stereoselectivity, are crucial for synthesizing chiral molecules for various applications. researchgate.net

Organocatalysis in Asymmetric Reactions

In the early 21st century, organocatalysis emerged as a powerful third pillar of catalysis, complementing metal- and enzyme-based catalysis. youtube.com It utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a more environmentally friendly and often robust alternative. youtube.com For β-ketoesters like this compound, organocatalysis provides key methods for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds at the α-position.

The primary mechanism involves the reaction of the β-ketoester with a chiral amine catalyst, such as proline or a derivative, to form a nucleophilic enamine intermediate. youtube.com This enamine then reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov

Key asymmetric reactions involving β-ketoesters that are catalyzed by organocatalysts include:

Michael Addition: This reaction involves the conjugate addition of the enamine intermediate derived from the β-ketoester to α,β-unsaturated compounds (e.g., nitroalkenes, enones). Chiral primary or secondary amines, often in combination with a thiourea moiety or an acid co-catalyst, are effective in promoting this reaction with high diastereo- and enantioselectivity. mdpi.com The catalyst activates the reactants through the formation of hydrogen bonds. mdpi.com

Aldol (B89426) Reaction: The organocatalyzed asymmetric aldol reaction is a cornerstone of C-C bond formation. nih.gov The enamine of the β-ketoester can react with aldehydes or ketones. Proline and its derivatives are classic catalysts, where the carboxylic acid group of the catalyst activates the electrophile via hydrogen bonding, facilitating a highly organized, stereoselective transition state. youtube.comnih.gov

Hetero-Michael Addition: This is a variation of the Michael addition where a heteroatom acts as the nucleophile. In the context of transformations involving β-ketoesters, related cascade reactions are prominent. For instance, an oxa-Michael addition can trigger a subsequent cyclization. researchgate.netrsc.org Similarly, aza-Michael additions, using nitrogen nucleophiles, are effectively catalyzed by chiral organocatalysts like cinchona alkaloids to produce chiral nitrogen-containing heterocycles. nih.gov

Asymmetric Reaction TypeTypical OrganocatalystElectrophileResulting Product Type
Michael AdditionChiral Primary/Secondary Amines (e.g., DPEN-thiourea) mdpi.comα,β-Unsaturated Nitroalkenes/Ketonesγ-Nitro Ketones, 1,5-Dicarbonyls
Aldol ReactionProline and derivatives nih.govnih.govAldehydes, Ketonesδ-Hydroxy-β-ketoesters
Oxa-Michael CascadeChiral Amines researchgate.netrsc.orgα,β-Unsaturated SystemsChiral Oxygen Heterocycles
Aza-Michael AdditionCinchona Alkaloids nih.govα,β-Unsaturated Ketones/EstersChiral Nitrogen Heterocycles (e.g., Piperidines)
Table 1. Overview of Organocatalytic Asymmetric Reactions Applicable to β-Ketoesters.

Metal-mediated Reactions

Transition metal catalysis offers a complementary and powerful strategy for the transformation of β-ketoesters. Palladium, in particular, is a versatile metal for these substrates. nih.gov Palladium-catalyzed reactions often proceed through the formation of a π-allylpalladium enolate intermediate, especially when using allylic β-ketoesters. nih.gov This intermediate can then undergo a variety of synthetically useful transformations.

Common metal-mediated reactions for β-ketoesters include:

Palladium-Catalyzed Decarboxylative Reactions: Allyl β-ketoesters can undergo oxidative addition to a Pd(0) catalyst, followed by decarboxylation to generate a π-allylpalladium enolate. This intermediate can then participate in several bond-forming events, such as reductive elimination to form α-allyl ketones or intramolecular aldol and Michael additions. nih.gov

Heck Reactions: The acylative Heck reaction allows for the formation of α,β-unsaturated ketones. nsf.gov This involves the coupling of an acyl electrophile with an alkene, mediated by a palladium catalyst. nsf.gov

Transesterification: While not always involving C-C bond formation at the active methylene site, metal catalysts are effective for the transesterification of β-ketoesters. Lewis acidic metals like Ytterbium(III) triflate (Yb(OTf)₃) and solid acid catalysts such as molybdenum-zirconium oxide can efficiently catalyze the exchange of the ester's alcohol moiety, which is useful for modifying the properties of the molecule. rsc.orgorganic-chemistry.org

Metal-mediated Reaction TypeTypical Metal CatalystReactant/Substrate TypeResulting Product Type
Palladium-Catalyzed Aldol CondensationPalladium Complexes nih.govAllyl β-ketoesters with an aldehyde groupCyclic Aldol Products
Palladium-Catalyzed Michael AdditionPalladium Complexes nih.govAllyl β-ketoestersMichael Adducts
Acylative Heck ReactionPalladium Complexes (e.g., [Pd(allyl)Cl]₂) nsf.govImides, Alkenesα,β-Unsaturated Ketones
TransesterificationYb(OTf)₃, Mo–ZrO₂ rsc.orgorganic-chemistry.orgβ-Ketoesters, Alcohols/Thiols/AminesTransesterified β-Ketoesters/Thioesters/Amides
Table 2. Summary of Metal-mediated Reactions for β-Ketoesters.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. mdpi.comnih.gov The β-ketoester moiety of this compound makes it an ideal component for several classic MCRs used to synthesize heterocyclic scaffolds.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis. organic-chemistry.org The reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are a class of compounds with significant pharmacological interest. mdpi.comnih.gov The use of this compound in this reaction would lead to the formation of complex, fused polycyclic heterocycles incorporating the indanone framework.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch synthesis is a four-component reaction (or three-component if a pre-formed enamine is used) that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgruc.dk This reaction has been specifically applied to indanone-based systems. For example, the reaction of 1,3-indandione (a related dicarbonyl compound), an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate yields indeno[1,2-b]pyridine derivatives. ruc.dk By analogy, this compound serves as a suitable β-ketoester component for creating similar fused pyridine systems.

Multicomponent ReactionComponentsCatalyst/ConditionsCore Heterocyclic Product
Biginelli Reaction organic-chemistry.orgnih.govAldehyde, β-Ketoester, Urea/ThioureaAcid (e.g., HCl, Yb(OTf)₃)3,4-Dihydropyrimidin-2(1H)-one/thione
Hantzsch Pyridine Synthesis organic-chemistry.orgwikipedia.orgruc.dkAldehyde, 2x β-Ketoester, Ammonia/Ammonium AcetateReflux in Ethanol1,4-Dihydropyridine, Pyridine (after oxidation)
Table 3. Multicomponent Reactions Utilizing β-Ketoesters.

Applications of Methyl 2 Oxo 1 Indanecarboxylate and Its Derivatives in Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Molecule Synthesis

The indane scaffold, the core of methyl 2-oxo-1-indanecarboxylate, is a privileged structure in medicinal chemistry due to its conformational rigidity and the ability to introduce substituents at various positions. This allows for the synthesis of a diverse array of complex molecules.

Precursor to Biologically Active Compounds

This compound and its parent compound, 1-indanone (B140024), are crucial starting materials for synthesizing a wide range of biologically active compounds. The indane nucleus is a key component in various natural products and synthetic molecules that exhibit therapeutic properties. tudublin.ieresearchgate.net For instance, derivatives of 1-indanone have shown potential as antiviral, antibacterial, and antimalarial agents. beilstein-journals.org The versatility of the indane structure has also been harnessed in the development of drugs for neurodegenerative diseases like Alzheimer's. beilstein-journals.org

The synthesis of these complex molecules often involves the chemical modification of the this compound core. For example, it can be a precursor for creating more elaborate structures with specific biological targets. The ability to modify the aliphatic and aromatic parts of the indane ring system allows for the fine-tuning of the molecule's biological properties. nih.gov

Building Block for Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Heterocyclic compounds are a major class of organic molecules that are integral to the structure of many pharmaceuticals. The reactivity of the keto and ester groups in this compound allows for its participation in cyclization reactions to form new ring systems.

For instance, it can be used in reactions to create fused heterocyclic systems, where the indane core is incorporated into a larger, more complex ring structure. These heterocyclic derivatives often exhibit a broad spectrum of biological activities. The synthesis of quinoline (B57606) derivatives, which are known for their diverse pharmacological properties including anticancer and anti-inflammatory effects, can utilize intermediates derived from indanone structures. mdpi.com Similarly, the synthesis of various thiazole (B1198619) and oxazole (B20620) derivatives can be achieved using related starting materials. rdd.edu.iq

Research on Biological Activity and Pharmacological Relevance of Derivatives

Derivatives of the indane scaffold have been the subject of extensive research due to their wide range of biological activities. These activities are often influenced by the nature and position of substituents on the indane ring.

Anti-cancer Properties of Related Indane Compounds

A significant area of research has focused on the anti-cancer properties of indane derivatives. Various compounds incorporating the indane scaffold have demonstrated cytotoxic activity against a range of human cancer cell lines. tudublin.ienih.gov For example, a specific benzylidene indanone derivative showed potent cytotoxicity with IC50 values ranging from 0.010 to 14.76 μM against different human carcinoma cells. nih.govcurehunter.com This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. nih.govcurehunter.com

Another study highlighted a series of 2-arylidene-indan-1,3-dione derivatives that exhibited antiproliferative activity. nih.gov These compounds were found to be promising candidates for further development as anti-cancer drugs. nih.gov Research has also explored the potential of indane-based compounds in overcoming multidrug resistance in cancer, a major challenge in oncology. tudublin.ie

Table 1: Anti-cancer Activity of Selected Indane Derivatives

Compound/Derivative Cancer Cell Line(s) Observed Effect IC50 Value(s)
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one Various human carcinoma cells Potent cytotoxicity, G2/M phase arrest, apoptosis induction 0.010-14.76μM nih.govcurehunter.com
2-Arylidene-indan-1,3-dione derivatives Selected cancer cell lines Antiproliferative activity Not specified nih.gov

Anti-inflammatory Properties of Related Indane Compounds

The indane scaffold is also present in compounds with significant anti-inflammatory properties. The well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac, for example, features an indanone structure. tudublin.ie Beyond this established drug, research continues to explore novel indane derivatives for their anti-inflammatory potential.

Studies on dimeric indane molecules have revealed their ability to modulate inflammatory pathways. researchgate.netnih.gov For instance, the lead anti-inflammatory molecule PH46A and its related indane dimers have been shown to reduce nitric oxide (NO) production and inhibit the 5-lipoxygenase (5-LOX) enzyme, both of which are key mediators of inflammation. researchgate.netnih.gov These compounds also demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.netnih.gov

Table 2: Anti-inflammatory Activity of Indane Dimers

Compound Key Effect Mechanism
PH46A and related indane dimers Reduction of Nitric Oxide (NO) Inhibition of 5-lipoxygenase (5-LOX) researchgate.netnih.gov
PH46 (2) and compound 7 Inhibition of IL-6 and TNF-α in THP-1 macrophages Cytokine modulation researchgate.netnih.gov

Investigation into Specific Biological Mechanisms of Action

Understanding the specific biological mechanisms through which indane derivatives exert their effects is a critical area of ongoing research. For anti-cancer compounds, studies have delved into their impact on the cell cycle and apoptosis. For example, the benzylidene indanone derivative mentioned earlier was shown to induce apoptosis in DU145 prostate cancer cells, as evidenced by the cleavage of PARP. nih.gov

In the context of anti-inflammatory action, research has focused on the modulation of specific signaling pathways. The anti-inflammatory effects of certain indane dimers are believed to be independent of the cyclooxygenase (COX) enzymes, which are the primary targets of many NSAIDs. nih.gov Instead, their mechanism appears to involve the inhibition of 5-LOX and the modulation of cytokine signaling pathways, including the reduction of IL-6, TNF-α, and IL-8 levels. researchgate.netnih.gov Furthermore, some quinoline derivatives synthesized from related structures have been investigated for their ability to inhibit specific enzymes involved in cancer progression. mdpi.com

Development of Pharmaceutical Agents

In the realm of medicinal chemistry, this compound is primarily utilized as an active pharmaceutical intermediate. chemicalbook.com Its structural framework is a component in the synthesis of more complex molecules with potential therapeutic applications. While it serves as a building block, detailed research findings on specific pharmaceutical agents developed directly from this compound are not extensively documented in publicly available literature. Its role is often as a starting material or intermediate in multi-step synthetic pathways targeting various therapeutic areas. For instance, related indanone structures are known to be precursors for agents with applications as insecticides and fungicides. chembk.com

Catalyst Development and Ligand Design Research

The unique structure of β-keto esters like this compound suggests potential applications in catalyst development and ligand design, particularly due to the presence of multiple coordination sites.

Utilization in Asymmetric Catalysis

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, which is vital in the pharmaceutical industry. The design of chiral ligands that can effectively coordinate with a metal center is fundamental to this process. While the structure of this compound makes it a candidate for modification into a chiral ligand, specific examples of its direct utilization or that of its immediate derivatives in asymmetric catalysis are not widely reported in the reviewed scientific literature.

Q & A

Q. What green chemistry approaches can be applied to degrade this compound waste sustainably?

  • Methodological Answer :
  • Biodegradation : Screen microbial strains (e.g., Pseudomonas) capable of esterase-mediated hydrolysis.
  • Photocatalysis : Use TiO2_2 nanoparticles under UV light to mineralize the compound into CO2_2 and H2_2O .

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